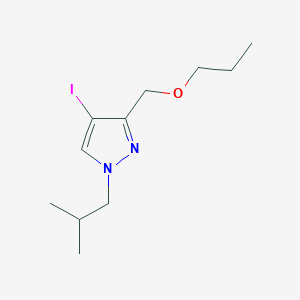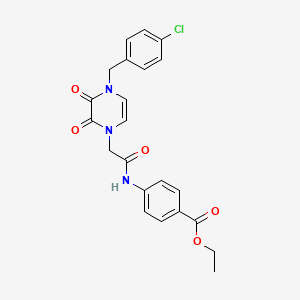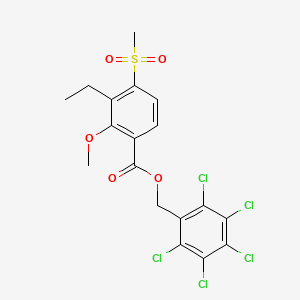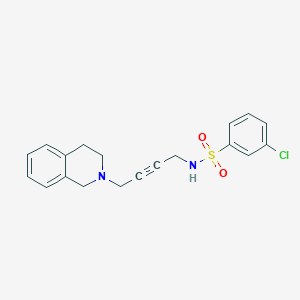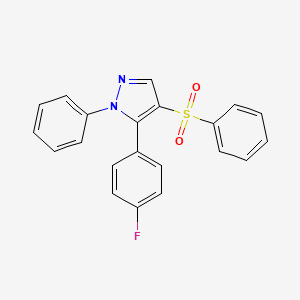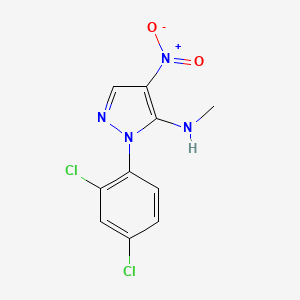
1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . Theoretical calculations such as DFT can also provide insights into the molecular geometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods and theoretical calculations .Applications De Recherche Scientifique
Synthesis and Characterization
1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a compound that has been utilized in the synthesis and characterization of various pyrazole derivatives. Research has shown the utility of pyrazole derivatives in identifying antitumor, antifungal, and antibacterial pharmacophore sites through the synthesis, characterization, and X-ray crystal studies. These compounds have demonstrated significant biological activity against breast cancer and microbial infections, highlighting their potential in medical and pharmaceutical research (Titi et al., 2020).
Antimicrobial Agents
Another application involves the use of this compound derivatives in the development of novel antimicrobial agents. The synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, employing this compound, has led to the creation of derivatives exhibiting potent antimicrobial activity. Such research is crucial for developing new therapeutic agents against resistant microbial strains, showcasing the compound's relevance in addressing contemporary medical challenges (El-ziaty et al., 2016).
Catalysis and Synthetic Methodologies
The compound has also been explored in catalysis and novel synthetic methodologies. For instance, l-Proline-catalyzed domino reactions utilizing related pyrazole derivatives have been developed for synthesizing highly functionalized compounds. These methodologies emphasize the compound's role in facilitating efficient synthesis processes, which are fundamental in organic synthesis and drug development (Gunasekaran et al., 2014).
Structural and Theoretical Studies
Extensive structural and theoretical studies on pyrazole derivatives have provided insights into their chemical properties and reactivity. Investigations into the annular tautomerism of disubstituted 1H-pyrazoles, including those with nitro groups, have shed light on the influence of internal hydrogen bonds, substituents, and environmental factors on their structural preferences. Such studies are vital for understanding the compound's behavior in various chemical contexts, informing its applications in material science, pharmacology, and synthetic chemistry (Kusakiewicz-Dawid et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-methyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-13-10-9(16(17)18)5-14-15(10)8-3-2-6(11)4-7(8)12/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDUCRHJXSLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)

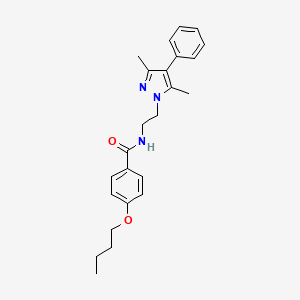
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)


